molecular formula C8H9ClN2OS B079898 Nicotinamide, 4-(2-chloroethylthio)- CAS No. 13096-17-8

Nicotinamide, 4-(2-chloroethylthio)-

Cat. No. B079898
CAS RN: 13096-17-8
M. Wt: 216.69 g/mol
InChI Key: XFGRHZNYHVXJJG-UHFFFAOYSA-N
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Description

Nicotinamide, 4-(2-chloroethylthio)- is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide, 4-(2-chloroethylthio)-, also known as S-2-CE-NAM, is a promising molecule that has been studied extensively for its anti-cancer properties.

Mechanism Of Action

The mechanism of action of nicotinamide, 4-(2-chloroethylthio)- is not fully understood. However, it is believed to work by inhibiting enzymes involved in the metabolism of cancer cells. This inhibition leads to a decrease in the production of energy, which ultimately results in the death of cancer cells.

Biochemical And Physiological Effects

Nicotinamide, 4-(2-chloroethylthio)- has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, which can lead to DNA damage and ultimately cell death.

Advantages And Limitations For Lab Experiments

One advantage of using nicotinamide, 4-(2-chloroethylthio)- in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for the study of nicotinamide, 4-(2-chloroethylthio)-. One direction is to further investigate its mechanism of action in cancer cells. This could lead to the development of more effective cancer treatments. Additionally, it could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Another future direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. Overall, the study of nicotinamide, 4-(2-chloroethylthio)- has the potential to lead to significant advancements in the field of medicine.

Synthesis Methods

Nicotinamide, 4-(2-chloroethylthio)- can be synthesized through a multi-step process involving the reaction of nicotinamide with 2-chloroethylthiol in the presence of a catalyst. The resulting product is then purified to obtain the final compound.

Scientific Research Applications

Nicotinamide, 4-(2-chloroethylthio)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

13096-17-8

Product Name

Nicotinamide, 4-(2-chloroethylthio)-

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

4-(2-chloroethylsulfanyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2OS/c9-2-4-13-7-1-3-11-5-6(7)8(10)12/h1,3,5H,2,4H2,(H2,10,12)

InChI Key

XFGRHZNYHVXJJG-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1SCCCl)C(=O)N

Canonical SMILES

C1=CN=CC(=C1SCCCl)C(=O)N

Other CAS RN

13096-17-8

synonyms

4-(2-Chloroethylthio)nicotinamide

Origin of Product

United States

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